molecular formula C5H2BrCl2NO2S B13982936 2-Bromo-5-chloropyridine-3-sulfonyl chloride

2-Bromo-5-chloropyridine-3-sulfonyl chloride

Cat. No.: B13982936
M. Wt: 290.95 g/mol
InChI Key: FYBCWIILJHUXBE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloropyridine-3-sulfonyl chloride typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of solvents such as dichloromethane and reagents like thionyl chloride for the sulfonylation step .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-Bromo-5-chloropyridine-3-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloropyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chloropyridine-3-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries .

Properties

Molecular Formula

C5H2BrCl2NO2S

Molecular Weight

290.95 g/mol

IUPAC Name

2-bromo-5-chloropyridine-3-sulfonyl chloride

InChI

InChI=1S/C5H2BrCl2NO2S/c6-5-4(12(8,10)11)1-3(7)2-9-5/h1-2H

InChI Key

FYBCWIILJHUXBE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)Br)Cl

Origin of Product

United States

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